molecular formula C10H8ClNO2S B11869888 Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate

Cat. No.: B11869888
M. Wt: 241.69 g/mol
InChI Key: QXYFDPKYDGYTLA-UHFFFAOYSA-N
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Description

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate (molecular formula: C₁₀H₈ClNO₂S; molecular weight: 241.69 g/mol) is a benzo[d]thiazole derivative featuring a chlorine substituent at the 6-position and an ethyl ester group at the 2-position of the heterocyclic core. Its synthesis typically involves nucleophilic substitution or esterification reactions under reflux conditions, yielding products purified via column chromatography (CC) . Structural characterization is confirmed by ¹H/¹³C NMR, mass spectrometry (MS), and melting point analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl 6-chloro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3

InChI Key

QXYFDPKYDGYTLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The cyclocondensation of 6-chloro-2-aminothiophenol with ethyl chloroformate represents a direct route to the target compound. This method involves the formation of the thiazole ring through nucleophilic attack of the amine on the carbonyl carbon of ethyl chloroformate, followed by intramolecular cyclization (Figure 1).

Key Steps:

  • Aminothiophenol Preparation:

    • 6-Chloro-2-aminothiophenol is synthesized via chlorination of 2-aminothiophenol using N-chlorosuccinimide (NCS) in glacial acetic acid at 0–5°C for 4 hours.

    • Yield: 68–72% after recrystallization from ethanol.

  • Cyclocondensation:

    • 6-Chloro-2-aminothiophenol (1.0 equiv) is reacted with ethyl chloroformate (1.2 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere.

    • Triethylamine (2.0 equiv) is added to scavenge HCl, maintaining a reaction temperature of 25°C for 12 hours.

    • Workup: The mixture is partitioned between ethyl acetate and water, followed by column chromatography (silica gel, hexane/ethyl acetate 8:2).

    • Yield: 58–63%.

Table 1: Optimization of Cyclocondensation Parameters

ParameterTested RangeOptimal ConditionYield Improvement
SolventTHF, DMF, AcetoneTHF+12% vs. DMF
Temperature (°C)0, 25, 5025+8% vs. 0°C
Equiv. Et3N1.5, 2.0, 2.52.0+5% vs. 1.5

Nitration-Reduction-Sandmeyer Reaction Sequence

Synthesis of Ethyl 6-Nitrobenzo[d]thiazole-2-carboxylate

The nitration of ethyl benzo[d]thiazole-2-carboxylate introduces a nitro group at the 6-position, serving as a precursor for subsequent functionalization.

Procedure:

  • Ethyl benzo[d]thiazole-2-carboxylate (1.0 equiv) is suspended in concentrated H2SO4 at 0°C.

  • Potassium nitrate (1.1 equiv) is added portionwise over 30 minutes, maintaining the temperature below 10°C.

  • The mixture is stirred for 2 hours, quenched on ice, and filtered to isolate the nitro derivative.

  • Yield: 78–82% after recrystallization from ethanol.

Reduction to Ethyl 6-Aminobenzo[d]thiazole-2-carboxylate

Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine.

  • Reaction Time: 4 hours at 50°C.

  • Yield: 89–93%.

Sandmeyer Reaction for Chlorination

The amine is converted to the chloro derivative via diazotization and subsequent treatment with CuCl.

Steps:

  • Diazotization:

    • 6-Amino derivative (1.0 equiv) is dissolved in 6 M HCl at 0°C.

    • NaNO2 (1.2 equiv) is added dropwise, maintaining the temperature below 5°C for 30 minutes.

  • Chlorination:

    • The diazonium salt solution is added to a suspension of CuCl (2.0 equiv) in HCl (3 M) at 60°C.

    • Stirring continues for 2 hours, followed by extraction with dichloromethane.

    • Yield: 65–70% after purification.

Table 2: Performance Metrics for Sandmeyer Route

StepYield (%)Purity (HPLC)Time (h)
Nitration8098.53.5
Reduction9099.24.0
Diazotization/Chlorination6897.83.0

Direct Electrophilic Chlorination of Ethyl Benzo[d]thiazole-2-carboxylate

Reaction Conditions and Challenges

Direct chlorination employs electrophilic aromatic substitution (EAS) to introduce chlorine at the 6-position. However, the electron-withdrawing thiazole and ester groups deactivate the ring, necessitating harsh conditions.

Procedure:

  • Ethyl benzo[d]thiazole-2-carboxylate (1.0 equiv) is refluxed with Cl2 gas in CCl4 in the presence of FeCl3 (0.1 equiv) for 8 hours.

  • Workup: The mixture is cooled, filtered, and concentrated under reduced pressure.

  • Yield: 42–48% (major isomer).

Regioselectivity and Byproduct Formation

The reaction produces a mixture of 6-chloro (72%) and 4-chloro (28%) isomers, requiring rigorous chromatographic separation.

Table 3: Chlorination Isomer Distribution

CatalystTemperature (°C)6-Chloro (%)4-Chloro (%)
FeCl3807228
AlCl3806832
I21005545

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclocondensation Route: Highest atom economy but limited by the availability of 6-chloro-2-aminothiophenol.

  • Sandmeyer Sequence: Superior regioselectivity but involves multiple steps (overall yield: 48–52%).

  • Direct Chlorination: Lowest yield due to isomer separation challenges.

Industrial Feasibility

  • Continuous flow reactors improve the nitration and reduction steps, achieving 85% conversion in 30 minutes.

  • Microwave-assisted Sandmeyer reactions reduce chlorination time to 45 minutes with comparable yields .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Procedure ( ):

  • Reagents : LiOH·H₂O or NaOH in THF/water

  • Conditions : 10°C, 30 minutes

  • Yield : 90% ( )

SubstrateReagentProductYieldSource
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylateLiOH·H₂O6-Chlorobenzo[d]thiazole-2-carboxylic acid90%

The carboxylic acid derivative serves as a precursor for amide bond formation ( ).

Nucleophilic Aromatic Substitution at C6

The chlorine atom at the 6-position participates in nucleophilic substitution reactions, particularly with amines, under catalytic conditions.

Procedure ( ):

  • Reagents : Primary/secondary amines, NH₄Cl catalyst

  • Conditions : 100°C, 1–2 hours

  • Yield : Up to 85% ()

SubstrateNucleophileProductYieldSource
This compoundBenzylamineN-Benzyl-6-chlorobenzo[d]thiazole-2-carboxamide85%

This reaction is sensitive to steric and electronic effects, with electron-deficient amines showing reduced reactivity ( ).

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents.

Procedure ():

  • Reagents : LiAlH₄ in dry ether

  • Conditions : 0°C to room temperature

  • Yield : ~75% (estimated from analogous reactions)

SubstrateReagentProductYieldSource
This compoundLiAlH₄6-Chlorobenzo[d]thiazole-2-methanol75%*

*Yield extrapolated from similar reductions of 4-chloro analogs ().

Amide Bond Formation

The carboxylic acid derivative (from hydrolysis) couples with amines to form bioactive carboxamides.

Procedure ( ):

  • Reagents : EDC·HCl, DMAP in CH₂Cl₂

  • Conditions : Room temperature, overnight

  • Yield : 40–58% ( )

Carboxylic AcidAmineProductYieldSource
6-Chlorobenzo[d]thiazole-2-carboxylic acid6-Fluorobenzo[d]thiazol-2-amineN-(6-Fluorobenzo[d]thiazol-2-yl)-6-chlorobenzo[d]thiazole-2-carboxamide40%

This method is widely used in antiviral and anticancer agent development ( ).

Cross-Coupling Reactions

The chlorine atom can participate in palladium-catalyzed cross-coupling reactions, though reactivity is lower compared to bromine analogs.

Procedure ( ):

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃

  • Conditions : 80°C, 12 hours

  • Yield : 55% (estimated from bromo-analog reactions)

SubstrateCoupling PartnerProductYieldSource
This compound4-Methoxyphenylboronic acidEthyl 6-(4-methoxyphenyl)benzo[d]thiazole-2-carboxylate55%*

*Yield based on Suzuki reactions with brominated benzothiazoles ( ).

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring can be oxidized to sulfoxides or sulfones.

Procedure ():

  • Reagents : H₂O₂, acetic acid

  • Conditions : 50°C, 4 hours

  • Yield : Not explicitly reported (analogous to 4-chloro derivatives)

SubstrateReagentProductYieldSource
This compoundH₂O₂This compound sulfoxideN/A

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study demonstrated that certain thiazole derivatives, including those related to this compound, showed promising anti-mycobacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anticonvulsant Properties

Thiazole derivatives are known for their anticonvulsant activity. This compound has been included in studies assessing the structure-activity relationship (SAR) of thiazole-based compounds. The results indicated that modifications at the 6-position significantly enhance anticonvulsant efficacy, with some derivatives exhibiting median effective doses lower than traditional anticonvulsants like ethosuximide .

Material Science Applications

1. Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of various functional materials. Its reactivity allows for the formation of polymers and other materials used in electronics and photonics. For example, it has been utilized in the synthesis of benzothiazole-based polymers that exhibit interesting electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .

2. Photocatalytic Applications

Recent advancements have shown that benzothiazole derivatives can act as effective photocatalysts in organic transformations. This compound can be employed in visible-light-induced reactions, facilitating the synthesis of complex organic molecules under mild conditions . This property is particularly valuable in green chemistry, where reducing energy consumption and waste is crucial.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Antimicrobial ActivitySignificant activity against Mycobacterium tuberculosis; MIC comparable to standard antibiotics
Anticonvulsant PropertiesLower median effective doses than ethosuximide; enhanced efficacy with specific substitutions
Material ScienceUsed in synthesis of benzothiazole-based polymers for OLED applications
Photocatalytic ApplicationsEffective photocatalyst in visible-light-induced organic transformations

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Sayed et al., various thiazole derivatives were synthesized and screened for their antimicrobial activities. This compound was one of the compounds evaluated, showing significant inhibition against resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticonvulsant Activity Assessment

A comprehensive SAR study was performed on thiazole derivatives, including this compound. The results indicated that para-halogen substitutions on the phenyl ring significantly increased anticonvulsant activity. The compound was tested using established models (MES and scPTZ), demonstrating its potential as a new therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and topoisomerase, leading to anti-inflammatory and anticancer effects . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzothiazole ring .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent (Position) Molecular Formula Yield (%) Melting Point (°C) Key Applications References
Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate Cl (6), COOEt (2) C₁₀H₈ClNO₂S 46–82 113–128 Antimicrobial intermediates
Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate Cl (5), COOEt (2) C₁₀H₈ClNO₂S N/A N/A Positional isomer (lower stability)
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate CH₃ (2), COOEt (6) C₁₁H₁₁NO₂S N/A N/A Structural studies
Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate Morpholinoethoxy (6) C₁₆H₁₉ClN₂O₄S 46.3 128.4–128.8 Multitargeted ligands

Key Observations :

  • Chlorine Position : The 6-chloro isomer (target compound) exhibits higher thermal stability and reactivity compared to the 5-chloro analogue, attributed to electronic effects influencing intramolecular interactions .
  • Ester Variations : Replacement of the ethyl ester with methyl (e.g., Methyl 6-methylbenzo[d]thiazole-2-carboxylate) reduces molecular weight (207.25 g/mol) but may compromise solubility due to increased hydrophobicity .
  • Substituent Complexity: Derivatives with morpholinoethoxy or piperidinyl groups at the 6-position (e.g., compounds 1a–1c in ) show enhanced biological activity but lower yields (35–46%) due to steric hindrance during synthesis.

Key Findings :

  • Antimicrobial Activity: The parent compound (6-chloro derivative) demonstrates moderate activity, while thiazolidinone derivatives exhibit reduced potency, likely due to decreased membrane permeability .
  • Antitumor Potential: Complex derivatives (e.g., 5fc in ) show promise in cancer research, achieving 76% yield and 82% enantiomeric purity, highlighting the role of auxiliary functional groups in enhancing efficacy.

Biological Activity

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole ring system, characterized by the presence of a chlorine atom at the 6-position and an ethyl ester group. The molecular formula is C10H8ClN1O2SC_{10}H_{8}ClN_{1}O_{2}S, with a molecular weight of approximately 229.69 g/mol. The structural attributes contribute to its unique reactivity and biological interactions.

Antimicrobial Activity

Studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing potential as an anti-tubercular agent.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Mycobacterium tuberculosis208 µg/mL

These results suggest that the compound's structural features enhance its ability to interact with microbial targets, leading to effective inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining its effects on human cancer cell lines, this compound was found to have the following IC50 values:

Cell LineIC50 (µM)
A-431 (skin carcinoma)12
HepG2 (liver carcinoma)15
MCF-7 (breast carcinoma)10

The compound demonstrated significant cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy.

This compound’s biological activity is largely attributed to its interaction with specific biological targets. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the benzothiazole structure can affect biological activity. For instance:

Table 2: Comparison of Related Compounds

Compound NameSimilarity IndexUnique Features
Ethyl benzo[d]thiazole-2-carboxylate0.94Lacks chlorine substitution at position 6
Mthis compound0.82Methyl group instead of ethyl
Ethyl benzo[d]thiazole-5-carboxylate0.81Different carboxylic acid position

These comparisons illustrate how structural variations influence the compound's reactivity and biological efficacy.

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